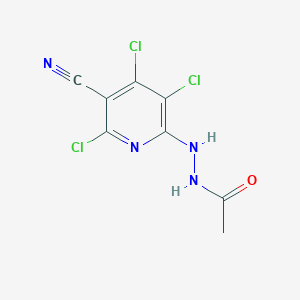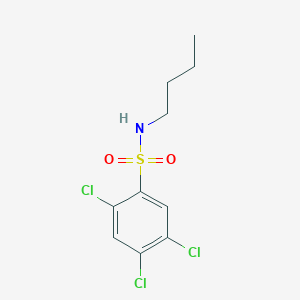![molecular formula C17H17NO B5301221 1-[(2-methylphenyl)acetyl]indoline](/img/structure/B5301221.png)
1-[(2-methylphenyl)acetyl]indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-methylphenyl)acetyl]indoline, also known as MEAI, is a psychoactive compound that belongs to the indole family. It has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various neurological disorders. MEAI is a synthetic compound that can be synthesized through various methods.
Mécanisme D'action
1-[(2-methylphenyl)acetyl]indoline acts as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. The sigma-1 receptor is a protein that is involved in various cellular processes, including calcium signaling, protein folding, and neurotransmitter release. Activation of the sigma-1 receptor has been shown to have neuroprotective effects and to enhance cognitive function. 1-[(2-methylphenyl)acetyl]indoline's dual mechanism of action may contribute to its anxiolytic, antidepressant, and anti-addictive effects.
Biochemical and Physiological Effects
1-[(2-methylphenyl)acetyl]indoline's biochemical and physiological effects are not fully understood. Studies have shown that 1-[(2-methylphenyl)acetyl]indoline increases extracellular serotonin levels in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-[(2-methylphenyl)acetyl]indoline has also been shown to modulate the activity of various neurotransmitter systems, including dopamine, glutamate, and GABA. 1-[(2-methylphenyl)acetyl]indoline's effects on these systems may contribute to its anti-addictive effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2-methylphenyl)acetyl]indoline has several advantages for lab experiments, including its high purity and stability. 1-[(2-methylphenyl)acetyl]indoline is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, 1-[(2-methylphenyl)acetyl]indoline's psychoactive effects may pose a challenge for researchers, as it may be difficult to control for confounding variables related to behavior and cognition.
Orientations Futures
There are several future directions for research on 1-[(2-methylphenyl)acetyl]indoline. One area of research is the development of 1-[(2-methylphenyl)acetyl]indoline derivatives with improved pharmacological properties. Another area of research is the exploration of 1-[(2-methylphenyl)acetyl]indoline's potential therapeutic applications in the treatment of various neurological disorders. Additionally, further research is needed to fully understand 1-[(2-methylphenyl)acetyl]indoline's mechanism of action and its biochemical and physiological effects.
Conclusion
1-[(2-methylphenyl)acetyl]indoline is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various neurological disorders. 1-[(2-methylphenyl)acetyl]indoline can be synthesized through various methods, and its dual mechanism of action as an SSRI and sigma-1 receptor agonist may contribute to its anxiolytic, antidepressant, and anti-addictive effects. 1-[(2-methylphenyl)acetyl]indoline's biochemical and physiological effects are not fully understood, and further research is needed to fully understand its potential therapeutic applications and mechanism of action.
Méthodes De Synthèse
1-[(2-methylphenyl)acetyl]indoline can be synthesized through various methods, including the Leuckart-Wallach reaction and the Friedel-Crafts acylation reaction. The Leuckart-Wallach reaction involves the reduction of a ketone or aldehyde with ammonium formate, followed by the addition of an amine. The Friedel-Crafts acylation reaction involves the reaction of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst. Both methods have been used to synthesize 1-[(2-methylphenyl)acetyl]indoline with high yields and purity.
Applications De Recherche Scientifique
1-[(2-methylphenyl)acetyl]indoline has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and addiction. Studies have shown that 1-[(2-methylphenyl)acetyl]indoline has anxiolytic and antidepressant effects, as well as the potential to reduce drug-seeking behavior in animals. 1-[(2-methylphenyl)acetyl]indoline has also been studied for its potential neuroprotective effects and its ability to enhance cognitive function.
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-6-2-3-8-15(13)12-17(19)18-11-10-14-7-4-5-9-16(14)18/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAYYWVJIRBQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-indol-1-yl)-2-(2-methylphenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((1S)-1-(1H-imidazol-4-ylmethyl)-2-{4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)amine](/img/structure/B5301141.png)
![4-[(3-endo)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-N-(3-pyridinylmethyl)-2-pyridinecarboxamide](/img/structure/B5301144.png)
![4-[4-(allyloxy)benzoyl]-5-(2-furyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301148.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5301156.png)
![N-[6-(4-morpholinyl)-4-pyrimidinyl]-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5301163.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(1H-pyrazol-1-ylacetyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5301168.png)
![(3aR*,5R*,6S*,7aS*)-2-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}octahydro-1H-isoindole-5,6-diol](/img/structure/B5301178.png)
![5-(2,6-dimethyl-4-morpholinyl)-2-[2-(4-ethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5301188.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-2-naphthylacetamide](/img/structure/B5301202.png)

![1-cyclopentyl-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5301217.png)
![N-[2-(methylthio)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B5301234.png)
![1-(4-bromophenyl)-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one](/img/structure/B5301239.png)